molecular formula C17H18N4O3 B2663850 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one CAS No. 1396770-25-4

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one

Cat. No.: B2663850
CAS No.: 1396770-25-4
M. Wt: 326.356
InChI Key: KNEQLCYPNXHALA-UHFFFAOYSA-N
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Description

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one is a complex organic compound that features an indole moiety, an azetidine ring, and a piperazinone structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the indole-3-carboxaldehyde, which undergoes a series of reactions including condensation, cyclization, and acylation to form the final product . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing biological processes such as cell signaling and enzyme activity . The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.

    Azetidine derivatives: Share the azetidine ring structure.

    Piperazinone derivatives: Contain the piperazinone moiety.

Uniqueness

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one is unique due to its combination of indole, azetidine, and piperazinone structures, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-15-10-20(6-5-18-15)16(23)11-8-21(9-11)17(24)13-7-19-14-4-2-1-3-12(13)14/h1-4,7,11,19H,5-6,8-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEQLCYPNXHALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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